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Cat. No.: B1516873 Get Quote

This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic

substrate Z-VDVAD-AFC, a critical tool for studying the activity of Caspase-2. It is intended for

researchers, scientists, and drug development professionals engaged in apoptosis research

and related fields. The document details the molecular mechanism of cleavage, the activation

pathways of Caspase-2, quantitative kinetic data, and detailed experimental protocols.

Introduction to Caspase-2 and the Z-VDVAD-AFC
Substrate
Caspase-2, a member of the caspase family of cysteine-aspartate proteases, is distinguished

by its long pro-domain containing a Caspase Recruitment Domain (CARD).[1] It is considered

an initiator caspase, playing a role in cellular processes such as apoptosis, cell cycle

regulation, and tumor suppression.[2][3] Caspases are synthesized as inactive zymogens (pro-

caspases) and require proteolytic processing or induced dimerization for activation.[1][4]

To measure the enzymatic activity of Caspase-2, fluorogenic substrates are widely employed.

Z-VDVAD-AFC is a synthetic substrate designed to be recognized and cleaved by Caspase-2.

[5][6] It consists of a five-amino-acid peptide sequence (Val-Asp-Val-Ala-Asp) flanked by a C-

terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore and an N-terminal

Carbobenzoxy (Z) protecting group. In its intact state, the AFC molecule is non-fluorescent.
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The cleavage of Z-VDVAD-AFC is a direct measure of Caspase-2 proteolytic activity. The

enzyme specifically recognizes the pentapeptide sequence VDVAD.[5] Caspase-2 is unique

among caspases in its preference for a five-amino-acid motif for efficient cleavage.[5][7] The

catalytic mechanism involves the cysteine residue in the active site of Caspase-2, which

performs a nucleophilic attack on the peptide bond between the C-terminal aspartic acid (D) of

the substrate and the AFC molecule.

This enzymatic reaction releases the AFC fluorophore from the quenching effect of the peptide.

The liberated AFC exhibits a significant increase in fluorescence, which can be measured

quantitatively. Free AFC has an excitation maximum of approximately 400 nm and emits a

yellow-green fluorescence at around 505 nm.[6] The rate of AFC release is directly proportional

to the enzymatic activity of Caspase-2 in the sample.
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Caption: Enzymatic cleavage of Z-VDVAD-AFC by active Caspase-2.
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Specificity and Kinetic Profile
While Z-VDVAD-AFC is a preferred substrate for Caspase-2, it is not entirely specific. Other

caspases, particularly the effector Caspase-3, can also cleave this substrate, although with

lower efficiency.[8][9] This cross-reactivity is an important consideration when interpreting

experimental results. A study by Kitevska et al. (2014) provided kinetic data that quantifies the

cleavage efficiency of Ac-VDVAD-AFC (a variant of the substrate) by both Caspase-2 and

Caspase-3.

Substrate Enzyme KM (µM) kcat (s⁻¹)
kcat/KM
(M⁻¹s⁻¹)

Ac-VDVAD-AFC Caspase-2 11.2 ± 1.2 7.1 ± 0.3 634,000

Ac-VDVAD-AFC Caspase-3 20.3 ± 2.4 1.7 ± 0.1 84,000

Data sourced

from Kitevska et

al., 2014.[8]

The data clearly shows that Caspase-2 cleaves Ac-VDVAD-AFC approximately 7.5 times more

efficiently (kcat/KM) than Caspase-3.[8] For more selective measurement, alternative

substrates like Ac-VDTTD-AFC have been developed, which show a greater preference for

Caspase-2 over Caspase-3.[8][9]

The Caspase-2 Activation Pathway
Understanding the mechanism of Caspase-2 activation is crucial for contextualizing the results

of activity assays. Unlike effector caspases, which are activated by initiator caspases, initiator

caspases like Caspase-2 are typically activated through proximity-induced dimerization within

large protein complexes.[1]

The best-characterized activation platform for Caspase-2 is the PIDDosome.[4] This complex

assembles in response to cellular stress signals, such as DNA damage.[1][10] The core

components are the p53-inducible protein with a death domain (PIDD1) and the adaptor protein

RAIDD. PIDD1 serves as a scaffold, recruiting RAIDD, which in turn recruits pro-caspase-2 via
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interactions between their respective CARD domains. This induced proximity facilitates the

dimerization and subsequent auto-activation of Caspase-2.[4]

Caption: The PIDDosome-mediated activation pathway of Caspase-2.

Detailed Experimental Protocol: Fluorometric
Caspase-2 Assay
This protocol outlines a general method for measuring Caspase-2 activity in cell lysates using

the Z-VDVAD-AFC substrate.[6][11]

A. Reagent Preparation

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10%

glycerol. Store at 4°C.

2X Reaction Buffer: 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20%

glycerol. Store at 4°C.

DTT (Dithiothreitol) Stock: 1 M in dH₂O. Store at -20°C.

Z-VDVAD-AFC Substrate Stock: 1 mM in DMSO. Store at -20°C, protected from light.[6]

B. Sample Preparation (Cell Lysis)

Induce apoptosis in the experimental cell population. Prepare a parallel control culture

without treatment.

Harvest cells and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 million cells.[6]

Incubate on ice for 10-15 minutes.

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]
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Transfer the supernatant (cleared cell lysate) to a new pre-chilled tube. This lysate contains

the active caspases. Determine protein concentration using a standard method (e.g., BCA

assay).

C. Assay Procedure

Prepare the complete 1X Reaction Buffer with DTT: Immediately before use, add DTT to the

2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of

2X Reaction Buffer).[6]

In a 96-well black microplate, add 50-200 µg of cell lysate protein per well. Adjust the volume

to 50 µL with Cell Lysis Buffer.

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[6]

Add 5 µL of 1 mM Z-VDVAD-AFC substrate to each well. The final substrate concentration

will be 50 µM.[6][11]

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure fluorescence using a microplate fluorometer with an excitation filter of ~400 nm and

an emission filter of ~505 nm.[6]

D. Controls and Data Analysis

Negative Control: Lysate from untreated cells.

Blank: Reaction buffer and substrate without cell lysate to measure background

fluorescence.

Inhibitor Control (Optional): Pre-incubate a sample of the apoptotic lysate with a Caspase-2

inhibitor (e.g., Z-VDVAD-FMK) for 10-20 minutes before adding the substrate to confirm

specificity.[11][12]

Analysis: Compare the fluorescence readings from apoptotic samples to the negative control

to determine the fold-increase in Caspase-2 activity.

Caption: A step-by-step workflow for a fluorometric Caspase-2 assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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